Galanganone B

Descripción general

Descripción

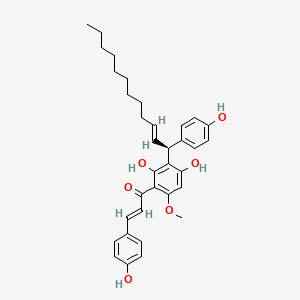

Galanganone B is a high-purity natural product extracted from the rhizomes of Alpinia galanga . It belongs to the class of compounds known as chalcones .

Molecular Structure Analysis

This compound has a molecular formula of C34H40O6 and a molecular weight of 544.68 g/mol . Its IUPAC name is (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one .. It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Aplicaciones Científicas De Investigación

Antioxidant and Anticholinergic Properties : A study on Alpinia officinarum Hance, a close relative of Alpinia galanga, showed marked antioxidant and anticholinergic effects. This suggests potential uses in treatments that leverage these properties (Köse, Gülçin, Gören, Namieśnik, Martínez-Ayala, & Gorinstein, 2015).

Medicinal and Pharmacological Potential : Galangal, including Alpinia galanga, is appreciated for its potential applications in food and medicine, with usage in herbal medicines against diseases like hemorrhoids, abnormal menstruation, abdominal discomfort, and inflammation (Das, Patra, Gonçalves, Romano, Gutiérrez-Grijalva, Heredia, Talukdar, Shome, & Shin, 2020).

Effect on Spermatogenesis : Alpinia galanga has been shown to significantly increase sperm percentage, viability, motility, and testosterone hormone in male rats, indicating its potential use in enhancing reproductive health (Mazaheri, Shahdadi, & Nazari Boron, 2014).

Antibacterial Activity : The methanol-phase extract from the rhizomes of Alpinia officinarum Hance displayed significant antibacterial activity against several pathogenic bacteria, suggesting its potential in developing natural antibacterial products (Fu, Wang, Sun, Xu, & Chen, 2022).

Anticancer Properties : Alpinia officinarum has shown potent anticancer agents, indicating a future for these compounds in cancer treatment (Reid, Wright, & Omoregie, 2016).

Neuroprotective Effect : Alpinia galanga fractions showed a neuroprotective effect in Alzheimer's type of amnesia in mice, indicating potential therapeutic applications for neurodegenerative diseases (Singh, Alagarsamy, Diwan, Kumar, Nisha, & Reddy, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLDQJNCARJUPM-RECGWBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.